N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h6-9H,2-5,10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSGXPBJANACJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Formation of Piperidinone: The piperidine is oxidized to form the piperidinone ring using sodium chlorite under a carbon dioxide atmosphere.
Coupling Reaction: The piperidinone is then coupled with a phenyl group through a nucleophilic substitution reaction.
Amidation: The final step involves the amidation of the phenyl group with propanoic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The piperidinone ring can be further oxidized to form more complex lactam structures.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, carbon dioxide atmosphere.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of higher lactams.
Reduction: Secondary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate : N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow it to interact with biological macromolecules effectively, making it a candidate for drug development .
Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including colon and breast cancer models. For instance, a study on HCT116 colon cancer cells revealed significant reductions in cell viability and changes in apoptotic markers following treatment with the compound.
Biological Research
Enzyme Inhibition Studies : this compound is utilized in enzyme inhibition studies due to its ability to modulate enzyme activity. Its interaction with enzymes involved in neurotransmitter systems suggests potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's .
Receptor Binding Research : The compound's structural similarity to biologically active molecules makes it a valuable tool for studying receptor binding mechanisms. Research indicates that it can bind to specific receptors, influencing their activity and providing insights into cellular signaling pathways.
Industrial Applications
Synthesis of Agrochemicals : this compound is also employed as a building block in the synthesis of agrochemicals and specialty chemicals. Its versatility allows for the development of new compounds with desired biological activities for agricultural applications .
Colon Cancer Study
A recent study evaluated the effects of this compound on HCT116 colon cancer cells. The results indicated:
- Cell Viability Reduction : Significant decreases in cell viability were observed at varying concentrations over a 48-hour treatment period.
- Apoptotic Marker Alterations : The compound induced changes in markers associated with apoptosis, suggesting its potential as an anticancer agent.
Breast Cancer Models
In another study involving breast cancer cell lines:
- Increased Apoptosis Rates : Treatment with the compound led to elevated rates of apoptosis.
- Downregulation of Anti-apoptotic Proteins : The compound was found to downregulate proteins associated with tumor survival, indicating its role in promoting cancer cell death.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The phenyl group provides hydrophobic interactions, while the propanamide moiety can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Table 1: Key Structural Features of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide and Related Compounds
Key Observations:
- Lactam vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in Compound 6 enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl ring in the target compound.
- Sulfur-Containing Moieties : Thioether (Compound 14 ) and thiophene (Compound 8 ) groups introduce steric and electronic differences, affecting solubility and receptor interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Molecular Weight : The target compound (260.3 g/mol) is smaller than sulfonamide derivatives (e.g., 453.5 g/mol for Compound 9 ), suggesting better bioavailability.
- Melting Points : Sulfonamide-containing compounds (e.g., Compound 9 ) exhibit higher melting points (~150°C) due to strong intermolecular hydrogen bonding.
- Solubility : The lactam in the target compound may improve aqueous solubility compared to lipophilic groups like trifluoromethyl (Compound 6 ).
Biological Activity
N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide, also known as Apixaban, is a compound that has garnered significant attention due to its biological activity, particularly as an anticoagulant. This article delves into its mechanisms, pharmacological properties, and clinical implications based on diverse research findings.
Target of Action
Apixaban primarily targets activated Factor X (FXa), a crucial enzyme in the coagulation cascade. By acting as a competitive inhibitor of FXa, Apixaban effectively disrupts thrombin generation, which is vital for blood clot formation.
Mode of Action
The binding of Apixaban to the active site of FXa prevents the conversion of prothrombin to thrombin, thereby inhibiting platelet aggregation and reducing the risk of thromboembolic events. This mechanism underpins its use in various clinical settings, particularly in preventing stroke and systemic embolism in patients with nonvalvular atrial fibrillation .
Pharmacokinetics
Apixaban exhibits several favorable pharmacokinetic properties:
- Bioavailability: High oral bioavailability allows for effective absorption when administered.
- Clearance: It demonstrates low clearance rates in both animal models and humans.
- Volume of Distribution: A small volume of distribution indicates efficient targeting within the circulatory system .
Antithrombotic Efficacy
Clinical studies have shown that Apixaban has a dose-dependent antithrombotic effect. In various animal models, it has been demonstrated to significantly reduce thrombus formation without the associated risks seen with traditional anticoagulants like warfarin .
Case Studies
A notable study published in The New England Journal of Medicine highlighted the efficacy of Apixaban in patients undergoing orthopedic surgery. The results indicated a marked reduction in venous thromboembolism compared to placebo, supporting its clinical utility in surgical settings .
Comparative Analysis
| Property | Apixaban | Warfarin |
|---|---|---|
| Mechanism | FXa Inhibition | Vitamin K Antagonism |
| Bioavailability | 50% | Variable (dependent on diet) |
| Onset of Action | Rapid | Delayed (days) |
| Monitoring | Not required | Required (INR monitoring) |
| Major Side Effects | Bleeding | Bleeding, skin necrosis |
Apixaban's biochemical properties contribute significantly to its effectiveness:
- Inhibition of Platelet Aggregation: By lowering thrombin levels, it indirectly affects platelet function.
- Rapid Onset: The compound exhibits a quick onset of action, making it suitable for acute management scenarios .
Clinical Applications
Apixaban is primarily used for:
Q & A
Q. How can researchers elucidate the mechanism of action using transcriptomic or proteomic approaches?
- Methodological Answer : Perform RNA-seq or SILAC-based proteomics on treated cell lines. Pathway enrichment analysis (e.g., KEGG) identifies dysregulated pathways. Confirm findings with Western blotting or qPCR .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
